molecular formula C14H14O5 B14234324 2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one CAS No. 612822-85-2

2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one

Cat. No.: B14234324
CAS No.: 612822-85-2
M. Wt: 262.26 g/mol
InChI Key: YVNSAXVZKHCVBT-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science. This compound is characterized by the presence of hydroxy and methoxy groups attached to a benzocycloheptenone core, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzocycloheptenone core can be reduced to form alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3,4,6-trimethoxy-benzocyclohepten-5-one is unique due to its specific arrangement of hydroxy and methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

612822-85-2

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

2-hydroxy-3,4,6-trimethoxybenzo[7]annulen-5-one

InChI

InChI=1S/C14H14O5/c1-17-10-6-4-5-8-7-9(15)13(18-2)14(19-3)11(8)12(10)16/h4-7,15H,1-3H3

InChI Key

YVNSAXVZKHCVBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=C(C(=C2C1=O)OC)OC)O

Origin of Product

United States

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